molecular formula C10H9ClO2 B13138880 Benzoicacid,4-(1-chloroethenyl)-,methylester

Benzoicacid,4-(1-chloroethenyl)-,methylester

Katalognummer: B13138880
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: XVCUSKBTIYCJMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoicacid,4-(1-chloroethenyl)-,methylester is a chemical compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 1-chloroethenyl group, and the carboxyl group is esterified with methanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(1-chloroethenyl)-,methylester typically involves the esterification of 4-(1-chloroethenyl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoicacid,4-(1-chloroethenyl)-,methylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 1-chloroethenyl group to an ethyl group or other reduced forms.

    Substitution: The chlorine atom in the 1-chloroethenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-chloroethenyl)benzoic acid or other oxidized derivatives.

    Reduction: 4-(1-ethyl)benzoic acid, methyl ester.

    Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoicacid,4-(1-chloroethenyl)-,methylester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzoicacid,4-(1-chloroethenyl)-,methylester involves its interaction with specific molecular targets and pathways. The 1-chloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorostyrene: Similar in structure but lacks the ester functional group.

    4-(1-Chloroethyl)benzoic acid: Similar but not esterified with methanol.

    Benzoic acid, 4-chloro-: Lacks the 1-chloroethenyl group.

Uniqueness

Benzoicacid,4-(1-chloroethenyl)-,methylester is unique due to the presence of both the 1-chloroethenyl group and the ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H9ClO2

Molekulargewicht

196.63 g/mol

IUPAC-Name

methyl 4-(1-chloroethenyl)benzoate

InChI

InChI=1S/C10H9ClO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3

InChI-Schlüssel

XVCUSKBTIYCJMS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.